![molecular formula C5H3Cl2N3O3 B3220628 4,6-Dichloro-2-methoxy-5-nitro-pyrimidine CAS No. 1200-96-0](/img/structure/B3220628.png)
4,6-Dichloro-2-methoxy-5-nitro-pyrimidine
Overview
Description
4,6-Dichloro-2-methoxy-5-nitro-pyrimidine is a chemical compound with the formula C4HCl2N3O2 . It is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . It is also used as a reactant in the synthesis of carba-nucleosides, which are potent antagonists of ADP purinergic receptor P2Y12 on human platelets .
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-methoxy-5-nitro-pyrimidine involves several steps. One method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in a water and acetonitrile mixture . Another method involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-methoxy-5-nitro-pyrimidine consists of a pyrimidine ring with two chlorine atoms, a methoxy group, and a nitro group attached to it . The molecular weight of the compound is 193.976 .Chemical Reactions Analysis
4,6-Dichloro-2-methoxy-5-nitro-pyrimidine is involved in various chemical reactions. For instance, it is used in the synthesis of advanced fused bistetrazole-based primary explosives through a one-step reaction that includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .Physical And Chemical Properties Analysis
4,6-Dichloro-2-methoxy-5-nitro-pyrimidine is a grey-white solid with a melting point of 66-68°C . Its molecular formula is C4HCl2N3O2 and it has a molecular weight of 193.976 .Mechanism of Action
While the specific mechanism of action of 4,6-Dichloro-2-methoxy-5-nitro-pyrimidine is not explicitly mentioned in the search results, it is used as a reactant in the synthesis of carba-nucleosides, which are potent antagonists of ADP purinergic receptor P2Y12 on human platelets . This suggests that the compound may play a role in inhibiting platelet aggregation.
Safety and Hazards
properties
IUPAC Name |
4,6-dichloro-2-methoxy-5-nitropyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O3/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIDJKPDVOCSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methoxy-5-nitropyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.